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molecular formula C9H21NOSi B1398881 3-[(tert-Butyldimethylsilanyl)oxy]azetidine CAS No. 875340-81-1

3-[(tert-Butyldimethylsilanyl)oxy]azetidine

Cat. No. B1398881
M. Wt: 187.35 g/mol
InChI Key: ULMHPBVREZOAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981882B2

Procedure details

Add 20% palladium hydroxide on activated carbon (0.946 g) and ethanol (20 mL) to a Parr pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the mixture at RT for 15 min. Vent the hydrogen from the reaction vessel and purge the reaction vessel with nitrogen. Add 1-benzhydryl-3-(tert-butyl-dimethylsilanyloxy)-azetidine (3.89 g, 0.0110 mol) and ethanol (80 mL) to the pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the reaction at RT for 6 h. Turn off the agitation, vent the excess hydrogen from the vessel and purge the vessel with nitrogen. Sample the reaction mixture for analysis. Once the reaction is shown to be complete, filter the reaction mixture to remove the catalyst, concentrate and purify (silica gel chromatography, eluting with 5:95 to 10:90 2 M ammonia in methanol:DCM) to give the title compound (889 mg, 43%).
Name
1-benzhydryl-3-(tert-butyl-dimethylsilanyloxy)-azetidine
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.946 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([O:18][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[H][H]>[OH-].[OH-].[Pd+2].C(O)C>[Si:19]([O:18][CH:16]1[CH2:17][NH:14][CH2:15]1)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20] |f:2.3.4|

Inputs

Step One
Name
1-benzhydryl-3-(tert-butyl-dimethylsilanyloxy)-azetidine
Quantity
3.89 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O[Si](C)(C)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.946 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitate the mixture at RT for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge the reaction vessel with nitrogen
CUSTOM
Type
CUSTOM
Details
seal the vessel
CUSTOM
Type
CUSTOM
Details
purge the reaction vessel with nitrogen
CUSTOM
Type
CUSTOM
Details
Purge the reaction vessel with nitrogen
CUSTOM
Type
CUSTOM
Details
seal the vessel
STIRRING
Type
STIRRING
Details
agitate
CUSTOM
Type
CUSTOM
Details
the reaction at RT for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
purge the vessel with nitrogen
FILTRATION
Type
FILTRATION
Details
filter the reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 5:95 to 10:90 2 M ammonia in methanol:DCM)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 889 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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